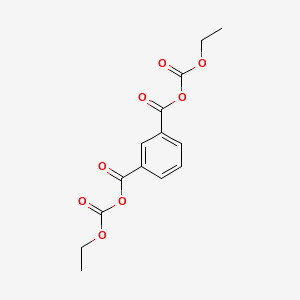

Isophthalic acid, dianhydride with diethyl bis(hydrogen carbonate)

Description

Properties

CAS No. |

22483-52-9 |

|---|---|

Molecular Formula |

C14H14O8 |

Molecular Weight |

310.26 g/mol |

IUPAC Name |

bis(ethoxycarbonyl) benzene-1,3-dicarboxylate |

InChI |

InChI=1S/C14H14O8/c1-3-19-13(17)21-11(15)9-6-5-7-10(8-9)12(16)22-14(18)20-4-2/h5-8H,3-4H2,1-2H3 |

InChI Key |

SXIBCLRNZISNIZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)OC(=O)C1=CC(=CC=C1)C(=O)OC(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthesis of Isophthaloyl Dichloride (Intermediate for Dianhydride)

A critical precursor in preparing isophthalic acid dianhydride is isophthaloyl dichloride. A patented method describes the chlorination of isophthalic acid using phosgene in the presence of catalysts such as N-phenyl-N-methylbenzamide or 4-dimethylamino-pyridine, with solvents including dichloroethane, methylbenzene, chlorobenzene, or xylene. The reaction involves:

- Reacting isophthalic acid with phosgene (COCl₂) under controlled conditions.

- Catalytic action ensures the formation of a stable intermediate.

- Removal of hydrogen chloride and unreacted phosgene gases by nitrogen purging.

- Vacuum rectification to isolate high-purity isophthaloyl dichloride (≥99.95% purity).

This method offers advantages of simple operation, low cost, stable product quality, and minimal discoloration due to catalyst residues.

Formation of Isophthalic Acid Dianhydride

Isophthalic acid dianhydride can be prepared by dehydration of isophthalic acid or its derivatives, typically through thermal or chemical methods. The dianhydride formation is essential for polymerization reactions and further functionalization.

Preparation of Isophthalic Acid, Dianhydride with Diethyl Bis(hydrogen carbonate)

Reaction Overview

Diethyl bis(hydrogen carbonate) serves as a carbonate source that reacts with isophthalic acid dianhydride to form carbonate-linked derivatives. Although direct literature specifically on this exact compound is limited, the preparation generally involves:

- Reacting isophthalic acid dianhydride with diethyl bis(hydrogen carbonate) under controlled temperature and solvent conditions.

- The reaction proceeds via nucleophilic attack of the carbonate moiety on the anhydride groups, forming carbonate ester linkages.

- Catalysts or bases may be used to facilitate the reaction, ensuring high conversion and purity.

Related Preparation Methods in Polyesters and Poly(amideimide)s

Research on related isophthalic acid derivatives provides insight into preparation strategies:

- In unsaturated polyester synthesis, isophthalic acid is condensed with glycols (e.g., ethylene glycol, propylene glycol) in slight stoichiometric excess to form low polymers, which can be further modified by vinyl monomers.

- Poly(amideimide)s containing isophthalic acid derivatives are synthesized by polycondensation of isophthalic acid dihydrazides with dianhydrides under nitrogen atmosphere at room temperature, followed by thermal imidization at elevated temperatures (up to 220 °C).

- These methods emphasize precise control of stoichiometry, temperature, and solvent environment to achieve desired polymer properties.

Detailed Research Findings and Data Tables

Catalytic Chlorination of Isophthalic Acid to Isophthaloyl Dichloride

| Parameter | Condition/Value | Notes |

|---|---|---|

| Catalyst | N-phenyl-N-methylbenzamide or 4-dimethylamino-pyridine | Ensures stable intermediate formation |

| Solvent | Dichloroethane, methylbenzene, chlorobenzene, xylene | Reaction medium |

| Chlorinating Agent | Phosgene (COCl₂) | Converts acid to acid chloride |

| Temperature | Controlled; typically ambient to moderate | Avoids discoloration |

| Purging Gas | Nitrogen | Removes HCl and unreacted phosgene |

| Product Purity | ≥ 99.95% by mass | High-quality isophthaloyl dichloride |

Polymerization Conditions for Isophthalic Acid Derivatives

| Polymer Type | Monomers Used | Reaction Conditions | Post-treatment |

|---|---|---|---|

| Unsaturated Polyester | Isophthalic acid + propylene glycol + vinyl monomer | Glycol excess 3-5%, 38 °C curing | Curing in air oven |

| Poly(amideimide) | 5-alkoxyisophthalic acid dihydrazide + dianhydride | Room temperature, nitrogen atmosphere, 18 h | Thermal imidization at 220 °C for 12 h |

Analytical and Purification Techniques

- Vacuum Evaporation and Precipitation: Used to isolate intermediates and final products, removing solvents and by-products.

- Ion Exchange Resin Treatment: Desalination of products to remove ionic impurities, e.g., Amberlite IR-120 (cationic) and IR-45 (anionic) resins.

- Recrystallization: Purification of intermediates from solvents such as benzene or water to enhance purity and yield.

- Chromatographic Analysis: Monitoring reaction completion and product purity.

Summary of Key Preparation Steps

- Synthesis of Isophthaloyl Dichloride: Chlorination of isophthalic acid using phosgene and catalysts under controlled conditions.

- Formation of Isophthalic Acid Dianhydride: Dehydration of isophthalic acid or derivatives.

- Reaction with Diethyl Bis(hydrogen carbonate): Nucleophilic substitution forming carbonate-linked isophthalic acid derivatives.

- Purification: Vacuum evaporation, precipitation, ion-exchange desalination, and recrystallization.

- Characterization: Using IR, NMR, viscosity, and thermal analysis to confirm structure and purity.

Chemical Reactions Analysis

Isophthalic acid, dianhydride with diethyl bis(hydrogen carbonate) undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert this compound into reduced forms with different functional groups.

Substitution: Substitution reactions involve replacing one or more functional groups in the compound with other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Scientific Research Applications

Applications Overview

-

Polyester Resin Production

- Isophthalic acid, dianhydride with diethyl bis(hydrogen carbonate) is utilized in the synthesis of unsaturated polyester resins. These resins are known for their high mechanical strength and thermal stability, making them suitable for various applications, including automotive and aerospace industries .

- Liquid Chromatography

-

Catalyst in Organic Reactions

- Recent studies have indicated that this compound may serve as a catalyst or reactant in organic synthesis, particularly in the formation of cyclic carbonates from epoxides. Its ability to promote reactions efficiently under mild conditions makes it a valuable component in green chemistry practices .

Case Study 1: Polyester Resin Synthesis

A study demonstrated the synthesis of unsaturated polyester resins using isophthalic acid, where the compound was reacted with propylene glycol and maleic anhydride. The resulting resin exhibited superior properties such as higher viscosity, improved flexural strength, and increased heat distortion temperatures compared to traditional formulations .

| Component | Amount (parts by weight) |

|---|---|

| Isophthalic Acid | 166 |

| Propylene Glycol | 160 |

| Maleic Anhydride | 98 |

The reaction was conducted under nitrogen atmosphere at temperatures ranging from 188°C to 230°C for optimal results.

Case Study 2: HPLC Analysis

In a practical application of HPLC, isophthalic acid was separated using a Newcrom R1 column with a mobile phase consisting of acetonitrile and water. This method proved effective for isolating the compound from various impurities and was scalable for preparative separations .

| Parameter | Value |

|---|---|

| Column Type | Newcrom R1 |

| Mobile Phase | Acetonitrile + Water |

| Application | Pharmacokinetics |

Mechanism of Action

The mechanism of action of isophthalic acid, dianhydride with diethyl bis(hydrogen carbonate) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Chemical Identity :

- CAS Number : 22483-52-9

- Molecular Formula : C₁₄H₁₄O₈

- Molecular Weight : 310.258 g/mol

- LogP : 1.68 (indicating moderate lipophilicity)

- Synonyms: None widely recognized beyond the IUPAC name .

Structural Features :

This compound is a dianhydride derivative of isophthalic acid, esterified with diethyl bis(hydrogen carbonate). Its structure combines aromatic rigidity (from the isophthalic core) with carbonate-linked ethyl groups, enabling applications in polymer synthesis and specialty coatings .

Analytical Methods :

- HPLC Analysis : Separated using a Newcrom R1 reverse-phase column with a mobile phase of acetonitrile, water, and phosphoric acid. For mass spectrometry (MS) compatibility, phosphoric acid is replaced with formic acid .

- Mass-Spec Compatibility : Requires adjustment of mobile phase to avoid phosphoric acid interference .

Registration and Availability :

Registered in the EU on May 31, 2018, alongside oligomeric derivatives involving 1-chloro-2,3-epoxypropane and phthalic acid .

Comparison with Structurally Similar Compounds

Key Dianhydrides in Polymer Chemistry

The compound is part of a broader class of dianhydrides used in high-performance polymers. Below is a comparative analysis:

Functional Differences :

- Thermal Stability : Bis(3,4-dicarboxyphenyl)methane dianhydride outperforms the target compound due to its fully aromatic structure .

- Solubility: The target compound’s ethyl carbonate groups enhance solubility in organic solvents compared to non-esterified dianhydrides .

- Applications : Fluorinated dianhydrides (e.g., hexafluoroisopropylidene derivatives) are preferred in electronics for dielectric properties, whereas the target compound is suited for coatings requiring moderate hydrophobicity .

Comparison with Carbonate Esters

Diethyl bis(hydrogen carbonate) derivatives differ from simpler carbonates like dimethyl carbonate (DMC):

| Parameter | Diethyl Bis(hydrogen Carbonate) | Dimethyl Carbonate (DMC) |

|---|---|---|

| CAS Number | Not explicitly listed | 616-38-6 |

| Molecular Formula | C₆H₁₀O₆ | C₃H₆O₃ |

| Applications | Polymer crosslinking agents | Green solvent, fuel additives |

| Safety Profile | Limited data | Low toxicity; biodegradable |

Key Insight : Diethyl bis(hydrogen carbonate) is structurally bulkier, making it less volatile and more suitable as a polymer precursor than DMC, which is favored as an eco-friendly solvent .

Market and Industrial Relevance

- Isophthalic Acid Derivatives : The global isophthalic acid market (CAS 121-91-5) reached US$ 1.2 billion in 2021, driven by demand for unsaturated polyester resins. The target compound’s niche applications (e.g., specialty coatings) represent a smaller but growing segment .

- Competitors: Fluorinated dianhydrides dominate the high-end electronics sector, while non-fluorinated esters like the target compound are cost-effective alternatives for industrial coatings .

Research Findings and Data Gaps

- Synthesis Challenges : The compound’s synthesis involves multi-step esterification, which complicates scalability compared to single-step dianhydrides like bis(3,4-dicarboxyphenyl)methane derivatives .

- Safety Data : Unlike isophthalic acid (CAS 121-91-5), which has well-documented MSDS protocols, the target compound lacks comprehensive safety profiles .

Biological Activity

Isophthalic acid, dianhydride with diethyl bis(hydrogen carbonate) is a compound that has garnered interest in various fields, particularly in organic synthesis and materials science. Its unique structural features enable a range of biological activities, making it a subject of research in pharmacology and biochemistry. This article explores the biological activity of this compound, highlighting its applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of isophthalic acid, dianhydride with diethyl bis(hydrogen carbonate) is . This compound exhibits properties that facilitate its use in various chemical reactions and biological applications.

Biological Activity Overview

The biological activity of isophthalic acid derivatives, including the dianhydride form, is primarily attributed to their ability to interact with biological macromolecules. These interactions can lead to various outcomes such as antimicrobial effects, enzyme inhibition, and potential therapeutic applications.

- Enzyme Inhibition : Compounds derived from isophthalic acid have been shown to inhibit specific enzymes that play crucial roles in metabolic pathways. For instance, certain derivatives exhibit inhibitory activity against kinases involved in cancer progression.

- Antimicrobial Properties : Research indicates that isophthalic acid derivatives possess antibacterial properties against pathogens such as Escherichia coli and Klebsiella pneumoniae, making them potential candidates for developing new antibacterial agents .

- Bioconjugation : The cyclic anhydride structure allows for bioconjugation with biomolecules, enhancing the stability and delivery of therapeutic agents .

Antimicrobial Activity

A study demonstrated that modifications of isophthalic acid could lead to compounds with significant antibacterial activity. For example, derivatives were synthesized that showed over 90% inhibition against Pseudomonas aeruginosa and Klebsiella pneumoniae in vitro .

| Compound | Target Bacteria | Inhibition (%) |

|---|---|---|

| Isophthalic Acid Derivative A | E. coli | 85% |

| Isophthalic Acid Derivative B | K. pneumoniae | 100% |

| Isophthalic Acid Derivative C | P. aeruginosa | 90% |

Enzyme Inhibition Studies

In another research investigation, a series of isophthalic acid derivatives were tested for their ability to inhibit specific kinases associated with tumor growth. The results indicated that certain compounds exhibited IC50 values in the low micromolar range, suggesting potential use as anticancer agents .

| Compound | Target Kinase | IC50 (µM) |

|---|---|---|

| Isophthalic Acid Derivative D | VEGF Receptor | 2.5 |

| Isophthalic Acid Derivative E | mTOR | 5.0 |

Research Findings

Recent studies have focused on the synthesis of novel bioactive compounds based on isophthalic acid derivatives. These studies highlight the versatility of the compound in forming biologically active materials through various chemical modifications.

- Synthesis of Biodegradable Polymers : Research has shown that combining isophthalic acid with biodegradable components can yield polymers with enhanced mechanical properties and biocompatibility .

- Catalytic Applications : The compound has been utilized in catalytic systems for organic transformations, demonstrating its utility beyond biological applications .

Q & A

Q. How can statistical methods improve the reliability of experimental data for this compound?

- Methodological Answer : Apply Design of Experiments (DoE) to systematically vary synthesis parameters (e.g., catalyst concentration, solvent polarity). Use multivariate analysis (e.g., PCA) to identify dominant factors affecting yield or purity. Validate reproducibility through triplicate trials and report confidence intervals for critical metrics like melting point or molecular weight .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.